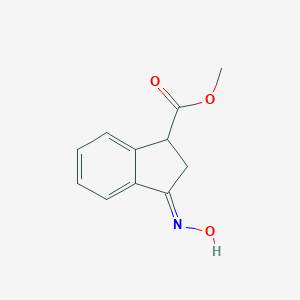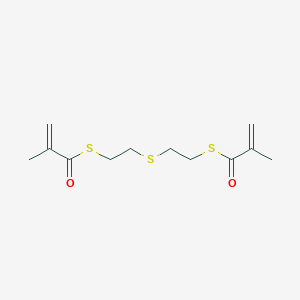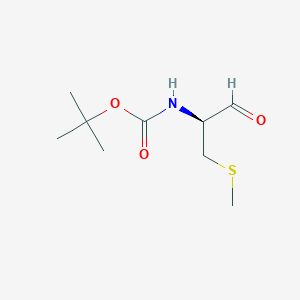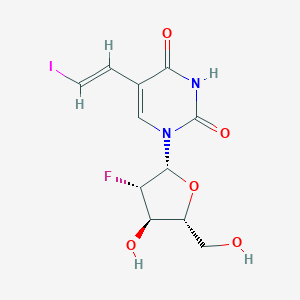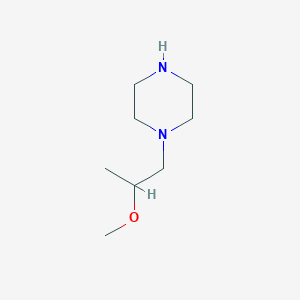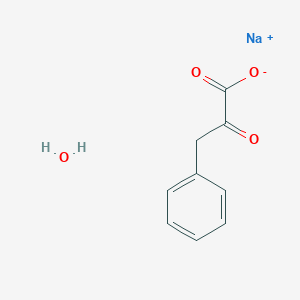
Sodium phenylpyruvate monohydrate
Übersicht
Beschreibung
Sodium phenylpyruvate monohydrate is an organic chemical synthesis intermediate . It has a molecular formula of C9H9NaO4 and a molecular weight of 204.15 g/mol . The compound is also known by other names such as Sodium 2-oxo-3-phenylpropanoate hydrate and Phenylpyruvic acid sodium salt monohydrate .
Synthesis Analysis
While specific synthesis methods for Sodium phenylpyruvate monohydrate were not found in the search results, one paper mentioned that hydantoin was synthesized from glycine and sodium cyanate, which was then condensed with benzaldehyde to give monohydrated sodium phenylpyruvate .Molecular Structure Analysis
The InChI code for Sodium phenylpyruvate monohydrate isInChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 . The Canonical SMILES structure is C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] . Physical And Chemical Properties Analysis
Sodium phenylpyruvate monohydrate has a molecular weight of 204.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 204.03985305 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 14 . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
Sodium phenylpyruvate monohydrate serves as an intermediate in organic chemical synthesis . Its role is pivotal in constructing complex organic molecules due to its reactive keto group, which can undergo various chemical reactions such as nucleophilic addition or condensation to form a wide array of products.
Environmental Chemistry
Lastly, research could explore the use of Sodium phenylpyruvate monohydrate in environmental chemistry, possibly in the degradation of harmful organic compounds or in the synthesis of environmentally friendly materials.
Each of these applications leverages the unique chemical structure of Sodium phenylpyruvate monohydrate, demonstrating its versatility and importance in scientific research. The compound’s solubility in water and stability under recommended storage conditions further enhance its utility in various research fields .
Safety and Hazards
Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .
Wirkmechanismus
Target of Action
Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .
Biochemical Pathways
Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .
Action Environment
The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
Eigenschaften
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenylpyruvate monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



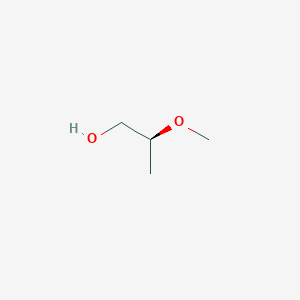
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
